molecular formula C25H42N2O19 B123558 Neu5Acalpha2-3Galbeta1-3GlcNAcbeta CAS No. 142434-22-8

Neu5Acalpha2-3Galbeta1-3GlcNAcbeta

Cat. No. B123558
M. Wt: 674.6 g/mol
InChI Key: KMRCGPSUZRGVOV-CTFHGZAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neu5Acalpha2-3Galbeta1-3GlcNAcbeta is a complex sugar molecule that plays an essential role in various biological processes. This molecule is found in the cell surface of many organisms, including humans, and is involved in cell-cell communication, immune response, and pathogen recognition. In recent years, Neu5Acalpha2-3Galbeta1-3GlcNAcbeta has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, biotechnology, and drug development.

Scientific Research Applications

  • Influenza Virus Inhibition : Research has shown that glycopolymers carrying multivalent sialyl oligosaccharides units, including Neu5Acalpha2-3Galbeta1-3GalNAcbeta, are effective in inhibiting infection by human influenza viruses. This suggests potential applications in developing antiviral treatments (Totani et al., 2003).

  • Ganglioside Discrimination : A study utilizing nanoelectrospray ionization tandem mass spectrometry established a method for differentiating isomeric alpha2-3 and alpha2-6 sialylated neolacto-series monosialogangliosides. This has implications for analytical chemistry and possibly for diagnostic applications (Meisen et al., 2003).

  • Lectin Binding and Cancer Treatment : Mistletoe lectin I (ML-I), known for its potential in cancer treatment, has been found to have a strict preference for gangliosides and glycoproteins with terminal Neu5Acalpha2-6Galbeta1-4GlcNAc residues. Understanding this specificity can aid in therapeutic applications and possibly in enhancing the efficacy of ML-I in cancer immunotherapy (Müthing et al., 2004).

  • Role in Erythrocyte Glycosylation : A study on erythrocytes from beta1,4-galactosyltransferase knockout mice indicated that the absence of this enzyme affects the galactosylation of core 2 O-glycans, resulting in the expression of Neu5Acalpha2-3Galbeta1-3(GlcNAcbeta1-6)GalNAc. This finding has implications for understanding the glycosylation processes in erythroid cells (Kotani et al., 1999).

  • Influenza Virus Receptor Binding : Another study identified that H5N1 chicken influenza viruses display a high binding affinity for Neu5Acalpha2-3Galbeta1-4(6-HSO3)GlcNAc-containing receptors. This research can contribute to understanding the mechanisms of virus-host interactions and could assist in the development of more effective antiviral strategies (Gambaryan et al., 2004).

  • Detection and Differentiation of Carbohydrate Structures : Techniques for the differentiation of sialylated oligosaccharides, including those containing Neu5Acalpha2-3Galbeta1-4Glc, have been developed. These methods are crucial for biochemical research and could have applications in diagnostic technologies (Nakamura et al., 1998).

properties

CAS RN

142434-22-8

Product Name

Neu5Acalpha2-3Galbeta1-3GlcNAcbeta

Molecular Formula

C25H42N2O19

Molecular Weight

674.6 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-17(37)12(6-30)43-23(18(21)38)44-19-14(27-8(2)32)22(39)42-11(5-29)16(19)36/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21-,22+,23-,25-/m0/s1

InChI Key

KMRCGPSUZRGVOV-CTFHGZAXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O)NC(=O)C)CO)O)O

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O

synonyms

alpha-Neu5Ac-2-3-Gal-1-3-GlcNAc
alpha-Neup5Ac-2-3-Galp-1-3-GlcpNAc
NGGNAc
O-(5-acetamido-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosylonic acid)-(2-3)-O-galactopyranosyl-(1-3)-2-acetamido-2-deoxyglucopyranose

Origin of Product

United States

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